molecular formula C15H14BrNO2S B2733033 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 329078-47-9

2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2733033
CAS RN: 329078-47-9
M. Wt: 352.25
InChI Key: BJKGTOVCEIPUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C16H16BrNO2S . It has a molecular weight of 366.279 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H16BrNO2S . The compound has a molecular weight of 366.279 .

Scientific Research Applications

Synthetic Chemistry Applications

Compounds similar to 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide play a crucial role in synthetic chemistry. For example, the use of p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as versatile equivalents of N-acetamide nucleophiles facilitates the synthesis of N-alkylacetamides and protected amines. These compounds are essential in producing natural and pharmaceutical products, highlighting the importance of acetamide moieties in various synthetic pathways (Sakai et al., 2022).

Biological Screening and Pharmaceutical Development

Acetamide derivatives have been explored for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The synthesis and pharmacological assessment of novel acetamide derivatives, including those with bromo and methoxy groups, demonstrate the utility of these compounds in developing new therapeutic agents. This is exemplified by the study of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which possess activities comparable to standard drugs in cytotoxicity and anti-inflammatory effects (Rani et al., 2016).

Antimicrobial and Antifungal Studies

Research on sulfanilamide derivatives, including those synthesized from bromophenyl and methoxyphenyl compounds, highlights their potential in antimicrobial and antifungal applications. Although these studies indicate varying degrees of activity, they contribute to the ongoing search for new agents that combat microbial resistance, underscoring the relevance of bromophenyl derivatives in antimicrobial research (Lahtinen et al., 2014).

Antioxidant Properties

The isolation of bromophenol derivatives from natural sources, such as the red alga Rhodomela confervoides, and their subsequent evaluation for antioxidant activity, provide insights into the potential health benefits and pharmaceutical applications of these compounds. Studies demonstrate that bromophenols, including those with methoxy groups, exhibit potent antioxidant activity, suggesting their utility in food preservation and as natural health supplements (Zhao et al., 2004).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKGTOVCEIPUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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